

Application Note: Quantification of Octreotide in Plasma Samples

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Compound of Interest

Compound Name: *Cyclic SSTR agonist octreotide*

Cat. No.: *B12405138*

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Introduction

Octreotide is a synthetic octapeptide analogue of the natural hormone somatostatin. It is a more potent inhibitor of growth hormone, glucagon, and insulin than the natural hormone.^[1] Due to its therapeutic importance in treating conditions like acromegaly and certain neuroendocrine tumors, accurate quantification of its levels in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies.^{[1][2]} This document provides detailed protocols and comparative data for the quantification of octreotide in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), with a brief overview of Radioimmunoassay (RIA).

Methods for Octreotide Quantification

The primary methods for quantifying octreotide in plasma are LC-MS/MS, ELISA, and RIA. LC-MS/MS is considered the gold standard due to its high sensitivity, specificity, and accuracy.^[3] ELISA offers a simpler, high-throughput alternative, while RIA is a classical sensitive method, though its use has declined with the advent of non-radioactive techniques.

Quantitative Data Summary

The following tables summarize the quantitative performance of different LC-MS/MS methods for octreotide quantification in human plasma.

Table 1: LC-MS/MS Method Performance Characteristics

Parameter	Method 1	Method 2	Method 3	Method 4
Lower Limit of Quantification (LLOQ)	5.0 pg/mL[1][4]	25 pg/mL[5]	0.025 ng/mL (25 pg/mL)[3][6]	0.01 ng/mL (10 pg/mL)[3]
Upper Limit of Quantification (ULOQ)	2000 pg/mL[4]	25 ng/mL (25,000 pg/mL)[5]	25.0 ng/mL (25,000 pg/mL)[3]	5.0 ng/mL (5,000 pg/mL)[3]
Linearity (r^2)	>0.999[4]	Not Specified	>0.99[7]	Not Specified
Intra-day Precision (%RSD)	2.32 - 7.43%[4]	8.2 - 9.5% (at LLOQ)[5]	<6.1%[3]	<4.4%[3]
Inter-day Precision (%RSD)	2.44 - 8.99%[4]	Not Specified	<6.1%[3]	<4.4%[3]
Accuracy (%)	±15.0%[4]	100.7 - 109.6% (at LLOQ)[5]	±1.93%[3]	within 5.7% (relative error)[3]
Recovery (%)	70.1 - 71.5%[4]	Not Specified	~73%[3]	65.7 - 73.2%[3]
Internal Standard	Leuprolide[1][4]	Not Specified	[¹³ C ₆ Phe ³] octreotide[3]	Oxidized-octreotide[8]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of Octreotide

This protocol is based on a highly sensitive method utilizing solid-phase extraction (SPE) for sample cleanup followed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.[4]

Materials:

- Human plasma (K₃EDTA)
- Octreotide standard
- Internal Standard (IS), e.g., Leuprolide
- 4% Phosphoric acid
- Methanol
- Acetonitrile
- 5% Ammonium hydroxide
- 1% Trifluoroacetic acid (TFA) in 75:25 acetonitrile/water (v/v)
- μ Elution Weak Cation Exchange (WCX) SPE plate
- Polypropylene tubes
- UHPLC-MS/MS system

Sample Preparation (Solid-Phase Extraction):

- Pipette 200 μ L of plasma into a polypropylene tube.
- Add 50 μ L of the internal standard working solution (e.g., 1.0 ng/mL leuprolide).
- Add 200 μ L of 4% phosphoric acid.
- Seal the tube and vortex for approximately 1 minute.[\[4\]](#)
- Condition the μ Elution WCX SPE plate with 200 μ L of methanol, then equilibrate with 200 μ L of water.[\[4\]](#)
- Load the entire sample onto the SPE plate.

- Wash the SPE plate with 400 µL of 5% ammonium hydroxide.
- Wash the SPE plate again with 400 µL of 20% acetonitrile.[4]
- Elute the sample with 50 µL of 1% TFA in 75:25 acetonitrile/water (v/v) into a clean 96-well plate.[4]
- Dilute the eluted sample with 150 µL of water and vortex for 3 minutes.[4]

UHPLC-MS/MS Analysis:

- Inject the prepared sample into the UHPLC-MS/MS system.[4]
- Chromatographic Separation: Utilize a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) with a gradient elution using mobile phases consisting of water and acetonitrile with 0.1% formic acid.[5]
- Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.[4]
 - Monitor specific precursor-to-product ion transitions for octreotide (e.g., m/z 510.3 → 120.2 or 510.3 → 872.1) and the internal standard.[5]

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of octreotide to the internal standard against the concentration of the standards.
- Determine the concentration of octreotide in the plasma samples by interpolating their peak area ratios from the calibration curve.



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LC-MS/MS Experimental Workflow

Protocol 2: ELISA Quantification of Octreotide

This protocol provides a general procedure for a competitive ELISA, based on commercially available kits.[9][10] Users should always refer to the specific kit manufacturer's instructions.

Materials:

- Human Octreotide ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)[11][12]
- Plasma samples
- Microplate reader

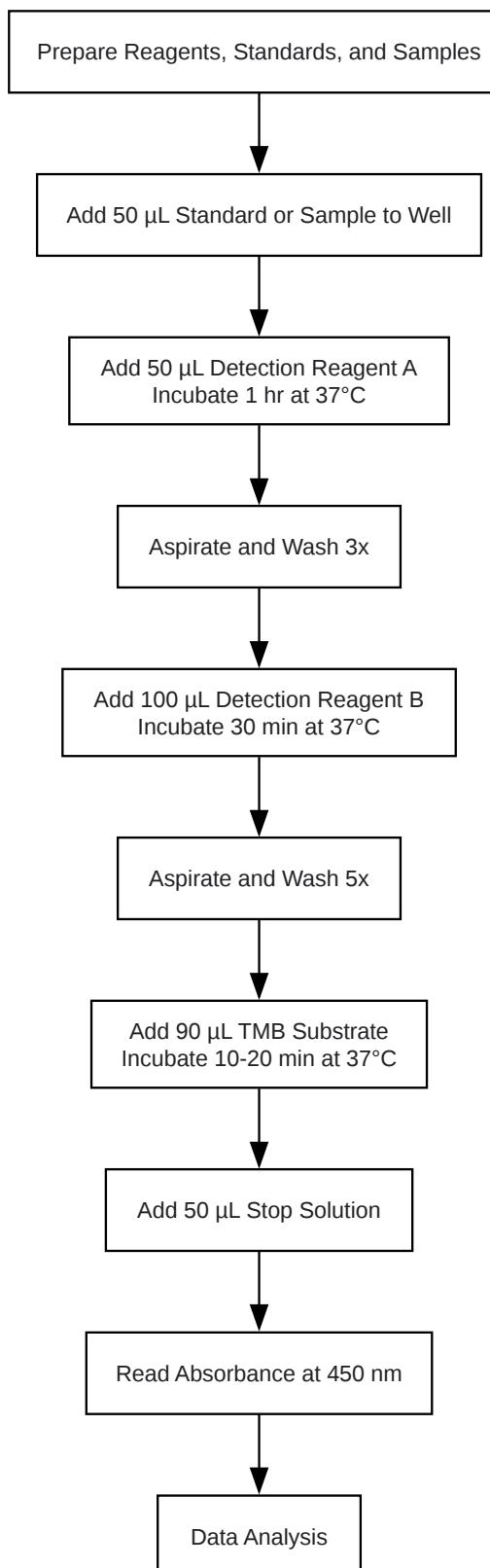
Assay Procedure:

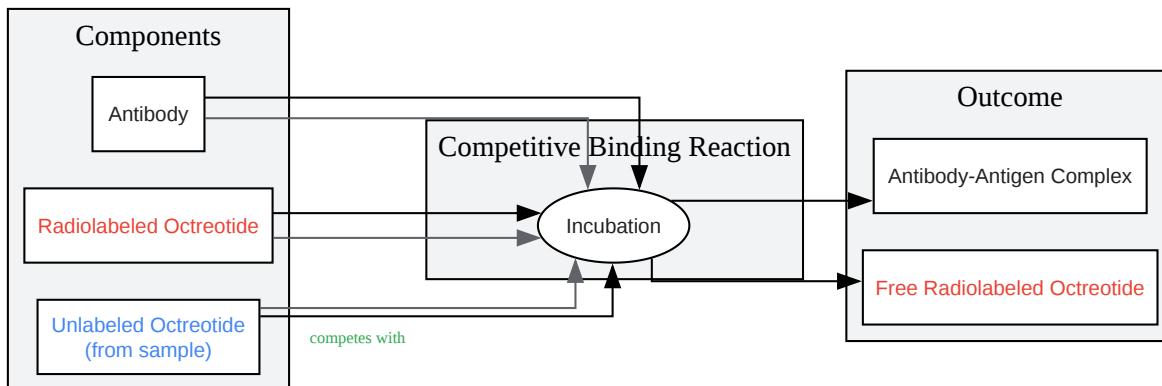
- Preparation: Prepare all reagents, standards, and samples according to the kit's instructions. This may involve reconstituting lyophilized components and diluting concentrated buffers.[9]
- Standard/Sample Addition: Add 50 µL of standard or plasma sample to each well of the pre-coated microplate.
- Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A to each well. Shake to mix and incubate for 1 hour at 37°C.[9]

- Washing: Aspirate the contents of the wells and wash 3 times with the provided wash buffer. [9]
- Detection Reagent B Addition: Add 100 μ L of prepared Detection Reagent B to each well and incubate for 30 minutes at 37°C.[9]
- Second Washing: Aspirate and wash the wells 5 times with the wash buffer.[9]
- Substrate Addition: Add 90 μ L of TMB Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[9]
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Measurement: Read the absorbance at 450 nm immediately using a microplate reader.[9]

Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of octreotide in the plasma samples by comparing their absorbance to the standard curve. The concentration is typically inversely proportional to the absorbance in a competitive ELISA.





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